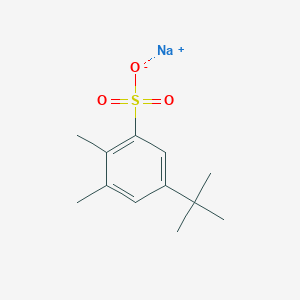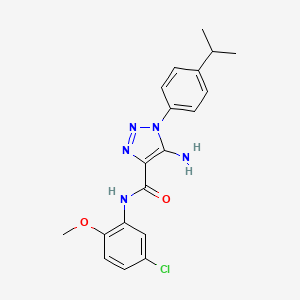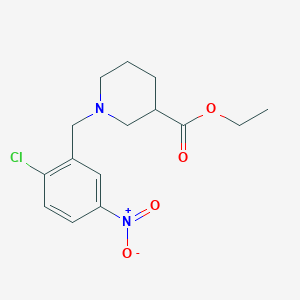
sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate, also known as sodium p-toluenesulfonate, is a white crystalline powder that is commonly used as a reagent in organic chemistry. It is a sulfonic acid derivative that is highly soluble in water and has a wide range of applications in scientific research.
Mechanism of Action
Sodium p-toluenesulfonate acts as a catalyst in organic reactions by increasing the rate of the reaction. It works by stabilizing the intermediate species formed during the reaction, which lowers the activation energy required for the reaction to occur.
Biochemical and Physiological Effects
Sodium p-toluenesulfonate has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is not known to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate p-toluenesulfonate in lab experiments is its high solubility in water. This makes it easy to dissolve and use in a variety of reactions. Another advantage is its low cost, which makes it an attractive option for researchers on a budget.
One of the limitations of using sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate p-toluenesulfonate is that it is not effective in all reactions. It is only useful in reactions that involve the formation of intermediate species, and it may not be effective in reactions that do not involve such species.
Future Directions
There are several potential future directions for research involving sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate p-toluenesulfonate. One possible direction is the development of new synthetic methods that use sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate p-toluenesulfonate as a catalyst. Another direction is the investigation of its potential use in other types of reactions, such as oxidation and reduction reactions. Additionally, further research could be done to explore its potential applications in the pharmaceutical industry.
Synthesis Methods
Sodium p-toluenesulfonate is synthesized by reacting p-toluenesulfonic acid with sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate hydroxide. The reaction results in the formation of sodium 5-tert-butyl-2,3-dimethylbenzenesulfonate p-toluenesulfonate and water.
Scientific Research Applications
Sodium p-toluenesulfonate is widely used in scientific research as a reagent in organic chemistry. It is commonly used as a catalyst in a variety of reactions, including esterification, alkylation, and acylation. It is also used as a protecting group for alcohols and amines.
properties
IUPAC Name |
sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S.Na/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15;/h6-7H,1-5H3,(H,13,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBLBNPOJOIUKV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)[O-])C(C)(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)
![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)

![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)

![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
![1-[6-(4-fluorophenoxy)hexyl]pyrrolidine](/img/structure/B4934755.png)

![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide](/img/structure/B4934764.png)

![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)